molecular formula C12H21NO2S2 B8764780 5-Butyl-N-tert-butylthiophene-2-sulfonamide CAS No. 146013-27-6

5-Butyl-N-tert-butylthiophene-2-sulfonamide

Cat. No.: B8764780
CAS No.: 146013-27-6
M. Wt: 275.4 g/mol
InChI Key: PBBBSXJIJYCYNZ-UHFFFAOYSA-N
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Description

5-Butyl-N-tert-butylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H21NO2S2 and its molecular weight is 275.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

146013-27-6

Molecular Formula

C12H21NO2S2

Molecular Weight

275.4 g/mol

IUPAC Name

N-tert-butyl-5-butylthiophene-2-sulfonamide

InChI

InChI=1S/C12H21NO2S2/c1-5-6-7-10-8-9-11(16-10)17(14,15)13-12(2,3)4/h8-9,13H,5-7H2,1-4H3

InChI Key

PBBBSXJIJYCYNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(S1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-tert-Butylthiophene-2-sulfonamide (5 g, 0.0228 mol, see Example 1(a) above) was dissolved in THF (43 mL) under N2 and then cooled to −78° C. n-BuLi (1.6 M, 38.5 mL, 0.062 mol) was added via a syringe. The reaction mixture was stirred at −78° C. for 30 min and then at −40° C. for 2 h. Iodo-butane (5.19 mL, 0.046 mol) was added dropwise to the reaction mixture. The reaction mixture was stirred overnight at room temperature, quenched with NH4Cl (aq) and extracted with EtOAc. The combined organic phase was washed with brine, dried and concentrated in vacuo. The crude product was purified on column chromatography (Hex:EtOAc 10:1) to give the sub-title compound in 46% yield (2.92 g, 0.011 mol).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
38.5 mL
Type
reactant
Reaction Step Two
Quantity
5.19 mL
Type
reactant
Reaction Step Three
Yield
46%

Synthesis routes and methods II

Procedure details

To a solution of 2-(N-t-butylaminosulfonyl)thiophene (2.01 g, 9.18 mmol) in anhydrous THF (17 mL) cooled to -78° C. under N2 was added 2.5 M n-BuLi (10 mL, 2.7 equiv). After stirring at -78° C. for 30 min the bath temperature was raised to -40° C. and the mixture was stirred for an additional 2 hrs. To this mixure was added n-butyliodide (2.0 mL, 2 equiv) and the reaction was allowed to warm to room temperature. After stirring overnight the darkened reaction mixture was quenched with NH4Cl soln and extracted with EtOAc. The organic was washed with brine and dried over anhydrous MgSO4 and concentrated in vacuo. The titled compound was purified by flash chromatography eluting with hex/EtOAc (15:1 to 7:1). Rf=0.32 (6:1 Hex/EtOAc).
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

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